C.I. Direct blue 75

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H29N7O13S4.4Na/c50-42-31-12-9-26(43-25-5-2-1-3-6-25)19-24(31)20-40(66(60,61)62)41(42)49-48-37-16-18-39(35-23-30(65(57,58)59)11-14-33(35)37)47-46-36-15-17-38(34-22-29(64(54,55)56)10-13-32(34)36)45-44-27-7-4-8-28(21-27)63(51,52)53;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIIFDITHFRQBX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC(=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H25N7Na4O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889547 | |

| Record name | C.I. Direct Blue 75, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1055.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6428-60-0, 72245-54-6 | |

| Record name | C.I. Direct Blue 75, tetrasodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006428600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 5-(2-(1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)diazenyl)-8-(2-(6-sulfo-4-(2-(3-sulfophenyl)diazenyl)-1-naphthalenyl)diazenyl)-, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 5-[2-[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-8-[2-[6-sulfo-4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 75, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 5-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-8-[[6-sulphonato-4-[(3-sulphonatophenyl)azo]naphthyl]azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Direct Blue 75: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75, identified by the Colour Index number 34220 and CAS number 6428-60-0, is a trisazo direct dye.[1][2] Direct dyes are a class of dyes for use on cellulosic fibers, such as cotton and paper. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

| Property | Value | Reference |

| C.I. Name | Direct Blue 75 | [1] |

| C.I. Number | 34220 | [1] |

| CAS Number | 6428-60-0 | [2] |

| Chemical Class | Trisazo Dye | [1] |

| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ | [1] |

| Molecular Weight | 1055.91 g/mol | [1] |

| Physical Appearance | Dark blue powder | [1] |

| Solubility | Soluble in water; Insoluble in other organic solvents | [1] |

| Hue | Dull Blue | [2] |

| Light Fastness | 4-5 | [2] |

| Washing Fastness | 2-3 | [2] |

Experimental Protocols

Detailed experimental protocols for determining the key properties of azo dyes like this compound are provided below. These are generalized methods and may require optimization for this specific compound.

Synthesis of Azo Dyes (General Protocol)

The synthesis of azo dyes typically involves a diazotization reaction followed by a coupling reaction.[3]

-

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (commonly sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

-

Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich species such as a phenol or an aromatic amine. The position of the azo coupling is directed by the substituents on the aromatic ring of the coupling component. The reaction is usually carried out in a solution with controlled pH.

-

Isolation and Purification: The resulting azo dye often precipitates from the reaction mixture and can be collected by filtration. Purification can be achieved by recrystallization from a suitable solvent.[3]

Determination of Melting Point

The melting point of a solid dye can be determined using a capillary melting point apparatus.

-

A small, dry sample of the dye is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is slowly increased, and the range at which the substance melts is observed and recorded. For azo dyes, decomposition may occur at the melting point.

Determination of Solubility

The solubility of a dye in a specific solvent (e.g., water) can be determined by the following method:

-

An excess amount of the dye is added to a known volume of the solvent in a container.

-

The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the filtrate is taken, and the solvent is evaporated to dryness.

-

The mass of the remaining solid dye is measured, and the solubility is calculated in g/L.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to determine the wavelength of maximum absorbance (λmax) of a dye, which is characteristic of its color.

-

Preparation of Solutions: A stock solution of the dye is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable solvent (e.g., deionized water) in a volumetric flask. A series of standard solutions of lower concentrations are then prepared by diluting the stock solution.

-

Measurement: The spectrophotometer is first calibrated using a blank solution (the solvent used to prepare the dye solutions). The absorbance of each standard solution is then measured over a specific wavelength range (e.g., 400-800 nm for a blue dye).

-

Analysis: The wavelength at which the maximum absorbance occurs (λmax) is identified from the resulting spectrum. A calibration curve of absorbance versus concentration can also be constructed to determine the concentration of unknown samples.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of the components in a dye sample.

-

Mobile Phase Preparation: A suitable mobile phase is prepared. For reversed-phase HPLC of azo dyes, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Sample Preparation: A dilute solution of the dye is prepared in the mobile phase and filtered through a syringe filter.

-

Chromatographic Conditions: The analysis is performed using an appropriate HPLC column (e.g., a C18 column) and detector (e.g., a UV-Vis or diode array detector set at the λmax of the dye). The flow rate and gradient of the mobile phase are optimized to achieve good separation of the components.

-

Analysis: The retention time of the main peak corresponding to the dye is used for identification. The peak area can be used for quantification by comparing it to the peak areas of standard solutions of known concentrations.

Determination of Light Fastness

Light fastness measures the resistance of a dye to fading upon exposure to light. Standardized methods such as ISO 105-B02 are commonly used.[4]

-

A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., a xenon arc lamp) that simulates natural daylight.

-

Simultaneously, a set of blue wool standards with known light fastness ratings (from 1 to 8) are also exposed.

-

The fading of the test specimen is compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows similar fading.[4]

Determination of Wash Fastness

Wash fastness assesses the resistance of a dye to washing. The ISO 105-C06 standard is a common method.[5]

-

A specimen of the dyed fabric is stitched together with a multifiber strip containing different types of undyed fabrics.

-

The composite specimen is then washed in a standard detergent solution under controlled conditions of temperature and time in a launder-o-meter.

-

After washing and drying, the change in color of the dyed specimen and the staining of the different fibers in the multifiber strip are assessed using a standardized grey scale. The ratings for color change and staining are reported separately.[5]

Logical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an azo dye like this compound.

Caption: General workflow for the synthesis, characterization, and performance testing of an azo dye.

References

C.I. Direct Blue 75 molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of C.I. Direct Blue 75. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its synthesis and analytical methodologies.

Molecular Structure and Formula

This compound, also known by its Colour Index number 34220, is a trisazo dye.[1][2] Its chemical structure is characterized by three azo groups (-N=N-) that connect four substituted naphthalene and benzene rings. The systematic name for this compound is tetrasodium 5-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-8-[[6-sulphonato-4-[(3-sulphonatophenyl)azo]naphthyl]azo]naphthalene-2-sulphonate.

The molecular formula for this compound is C₄₂H₂₅N₇Na₄O₁₃S₄.[1]

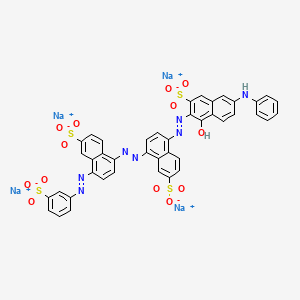

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a dark blue powder that is soluble in water and insoluble in most organic solvents.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 1055.91 g/mol | [1] |

| Chemical Class | Trisazo | [1][2] |

| C.I. Number | 34220 | [2] |

| CAS Number | 6428-60-0 | [1] |

| Appearance | Dark blue powder | [1] |

| Solubility | Soluble in water, insoluble in organic solvents | [1] |

| Light Fastness | 4-5 (on a scale of 1-8) | [2] |

| Washing Fastness | 2-3 (on a scale of 1-5) | [2] |

Experimental Protocols

The synthesis of this compound is a multi-step process involving a series of diazotization and coupling reactions.[1] The general manufacturing method is as follows:

-

First Diazotization and Coupling: 3-Aminobenzenesulfonic acid is diazotized and then coupled with 5-Aminonaphthalene-2-sulfonic acid.

-

Second Diazotization and Coupling: The product from the first step is diazotized again and subsequently coupled with another molecule of 5-Aminonaphthalene-2-sulfonic acid.

-

Third Diazotization and Coupling: The resulting intermediate is diazotized for a third time and finally coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions to yield this compound.[1]

A detailed laboratory-scale protocol based on general procedures for trisazo dye synthesis would involve the following steps:

Materials:

-

3-Aminobenzenesulfonic acid

-

5-Aminonaphthalene-2-sulfonic acid

-

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Ice

Procedure:

Step 1: First Diazotization of 3-Aminobenzenesulfonic acid

-

Dissolve a specific molar equivalent of 3-Aminobenzenesulfonic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete diazotization.

Step 2: First Coupling Reaction

-

Dissolve an equimolar amount of 5-Aminonaphthalene-2-sulfonic acid in a weakly acidic aqueous solution.

-

Cool this solution to 0-5 °C.

-

Slowly add the diazonium salt solution from Step 1 to the solution of the coupling component, maintaining the temperature and pH.

-

Stir the reaction mixture for several hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC).

Step 3: Second Diazotization

-

Isolate the monoazo intermediate from Step 2.

-

Redissolve the intermediate in an appropriate solvent and repeat the diazotization procedure as described in Step 1.

Step 4: Second Coupling Reaction

-

Repeat the coupling procedure as described in Step 2, using another equimolar amount of 5-Aminonaphthalene-2-sulfonic acid as the coupling component.

Step 5: Third Diazotization

-

Isolate the disazo intermediate from Step 4.

-

Redissolve the intermediate and perform a third diazotization as described in Step 1.

Step 6: Final Coupling Reaction

-

Dissolve a molar equivalent of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in an alkaline solution (using sodium hydroxide or sodium carbonate).

-

Cool the solution to 0-5 °C.

-

Slowly add the diazonium salt solution from Step 5 to the alkaline solution of the final coupling component. The pH should be maintained in the alkaline range to facilitate coupling.

-

Stir the mixture until the reaction is complete.

Step 7: Isolation and Purification

-

The final trisazo dye, this compound, is salted out from the reaction mixture by adding sodium chloride.

-

The precipitated dye is collected by filtration, washed with a brine solution, and dried.

-

Further purification can be achieved by recrystallization.

UV-Visible Spectroscopy:

-

Purpose: To determine the maximum absorption wavelength (λmax) and quantify the concentration of the dye in solution.

-

Protocol:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Record the UV-Vis absorption spectrum of each standard solution over a wavelength range of 400-800 nm using a spectrophotometer.

-

Identify the λmax from the spectrum of the most concentrated solution.

-

Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

-

The concentration of an unknown sample can be determined by measuring its absorbance at λmax and using the calibration curve.

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the dye and separate it from any impurities or byproducts.

-

Protocol:

-

Mobile Phase: A typical mobile phase for azo dyes would be a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a specific pH.

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter.

-

Injection and Detection: Inject a specific volume of the sample onto the HPLC column. Detection is typically performed using a UV-Vis or a photodiode array (PDA) detector set at the λmax of the dye.

-

Analysis: The retention time of the main peak corresponds to this compound, and the area of the peak can be used for quantification. The presence of other peaks indicates impurities.

-

Diagrams

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for synthesis and analysis.

References

In-Depth Technical Guide to C.I. Direct Blue 75

CAS Number: 6428-60-0

This technical guide provides a comprehensive overview of C.I. Direct Blue 75, a trisazo direct dye. The information is intended for researchers, scientists, and drug development professionals, presenting key chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications, particularly within biological research.

Chemical and Physical Properties

This compound is a complex organic molecule primarily used as a dye for cellulosic materials such as cotton, paper, and leather.[1][2] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6428-60-0 | [1][3][4] |

| C.I. Number | 34220 | [1][2][4] |

| Synonyms | Direct Blue 2GL, Direct Fast Blue 2GL | [4] |

| Chemical Class | Trisazo Dye | [1][4] |

| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ | [3][4] |

| Molecular Weight | 1055.91 g/mol | [3][4] |

| Physical Appearance | Dark blue powder | [1] |

| Hue | Dull blue | [1][2] |

| Solubility | Soluble in water; Insoluble in other organic solvents. | [1][4] |

| UV-Vis Absorption (λmax) | 573 nm (in aqueous solution) | [4] |

Chemical Behavior:

-

In concentrated sulfuric acid, this compound appears dark. Upon dilution, the color changes to a red-light purple and then to a red-brown.

-

Addition of strong hydrochloric acid to an aqueous solution of the dye results in a blue color.

-

Addition of a thick sodium hydroxide solution to an aqueous solution of the dye results in a red-light purple color.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving a series of diazotization and coupling reactions. Below is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminobenzenesulfonic acid

-

5-Aminonaphthalene-2-sulfonic acid

-

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Water

Procedure:

-

First Diazotization:

-

Dissolve a molar equivalent of 3-aminobenzenesulfonic acid in a dilute solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a molar equivalent of a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete diazotization.

-

-

First Coupling:

-

In a separate vessel, dissolve a molar equivalent of 5-aminonaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium carbonate.

-

Cool this solution to 0-5 °C.

-

Slowly add the diazonium salt solution from step 1 to the solution of 5-aminonaphthalene-2-sulfonic acid, maintaining the temperature and a slightly alkaline pH.

-

Stir the reaction mixture until the coupling is complete, which can be monitored by spot testing with H-acid.

-

-

Second Diazotization:

-

Take the product from the first coupling and dissolve it in water.

-

Cool the solution to 0-5 °C and add hydrochloric acid.

-

Slowly add a molar equivalent of a chilled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

-

Stir for 30 minutes to complete the diazotization of the second amino group.

-

-

Second Coupling:

-

In a separate vessel, dissolve a molar equivalent of 5-aminonaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium carbonate.

-

Cool this solution to 0-5 °C.

-

Slowly add the diazonium salt solution from step 3, maintaining the temperature and a slightly alkaline pH.

-

Stir until the coupling is complete.

-

-

Third Diazotization:

-

Take the product from the second coupling, dissolve it in water, and cool to 0-5 °C.

-

Add hydrochloric acid and then slowly add a molar equivalent of a chilled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

-

Stir for 30 minutes.

-

-

Final Coupling:

-

In a separate vessel, dissolve a molar equivalent of 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in an alkaline aqueous solution (using sodium carbonate).

-

Cool this solution to 0-5 °C.

-

Slowly add the diazonium salt solution from step 5, maintaining alkaline conditions.

-

Stir the reaction mixture until the final coupling is complete.

-

-

Isolation and Purification:

-

The dye is salted out from the reaction mixture by adding sodium chloride.

-

The precipitated dye is then filtered, washed with a brine solution, and dried.

-

The overall synthetic pathway is a sequential addition of diazonium salts to coupling components, extending the conjugated system of the molecule.

Caption: Synthesis workflow for this compound.

Applications in Research

While this compound is predominantly an industrial dye, its properties lend it to certain applications in biological research, primarily in staining.

Biological Staining

Direct dyes, including this compound, are used for staining cellulose-containing materials. In a biological context, this can be extended to the staining of plant tissues and other materials with cellulosic components. While less common than other biological stains, its ability to bind to proteins also suggests potential applications in histology and cytology. For instance, the related dye Direct Blue 71 has been used for staining proteins on blotting membranes.[5][6]

At present, there is limited specific information available in the scientific literature detailing the use of this compound in advanced biological research, such as in studies of specific signaling pathways. Its large molecular size and multiple charged groups may limit its cell permeability, which is often a prerequisite for interacting with intracellular signaling components.

Toxicological and Mechanistic Considerations

Future Research Directions

Further investigation into the biological properties of this compound could explore the following:

-

Cellular Uptake and Cytotoxicity: Detailed studies are needed to determine if and how this compound enters cells and its potential cytotoxic effects.

-

Interaction with Biomolecules: Investigating the binding affinity and specificity of this compound for different proteins and nucleic acids could reveal novel research applications.

-

Metabolic Fate: Understanding the metabolic breakdown of this compound in biological systems is crucial for assessing its safety and potential for bioaccumulation or the generation of toxic byproducts.

Caption: Logical relationships of this compound applications.

References

- 1. CI Direct Blue 218 - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Titanium dioxide - Wikipedia [en.wikipedia.org]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Direct Blue 75

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75, identified by the Colour Index Number 34220 and CAS Registry Number 6428-60-0, is a trisazo direct dye known for its application in dyeing cellulosic fibers, paper, and leather.[1][2] Its molecular structure, characterized by three azo groups (–N=N–), is responsible for its deep blue color. The synthesis of this complex dye is a multi-step process involving sequential diazotization and azo coupling reactions, demanding precise control of reaction conditions to ensure high yield and purity. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway

The manufacturing of this compound is a three-stage process that begins with the diazotization of 3-Aminobenzenesulfonic acid. The resulting diazonium salt is then coupled with 5-Aminonaphthalene-2-sulfonic acid. This intermediate product undergoes a second diazotization, followed by another coupling reaction with 5-Aminonaphthalene-2-sulfonic acid. The final step involves the diazotization of the disazo intermediate and its subsequent coupling with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions to yield the final trisazo dye.[2]

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on established principles of diazotization and azo coupling reactions, adapted for the synthesis of this compound. Precise quantities and conditions may require optimization based on the purity of starting materials and desired final product specifications.

Part A: Synthesis of the Monoazo Intermediate

-

Diazotization of 3-Aminobenzenesulfonic Acid:

-

In a reaction vessel, suspend one molar equivalent of 3-Aminobenzenesulfonic acid in water.

-

Add a stoichiometric amount of sodium carbonate to dissolve the acid, forming the sodium salt.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a concentrated solution of sodium nitrite (approximately 1.05 molar equivalents) while maintaining the temperature below 5 °C.

-

In a separate vessel, prepare a solution of hydrochloric acid (approximately 2.5 molar equivalents) and cool it to 0 °C.

-

Slowly add the cold sodium nitrite/aminobenzenesulfonic acid solution to the cold hydrochloric acid with vigorous stirring. Maintain the temperature below 5 °C to ensure the stability of the diazonium salt. The completion of diazotization can be tested using starch-iodide paper, which will turn blue in the presence of excess nitrous acid.

-

-

Azo Coupling with 5-Aminonaphthalene-2-sulfonic Acid:

-

In a separate vessel, dissolve one molar equivalent of 5-Aminonaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium hydroxide or sodium carbonate.

-

Cool this solution to 5-10 °C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the solution of 5-Aminonaphthalene-2-sulfonic acid with continuous and efficient stirring.

-

Maintain a slightly acidic to neutral pH during the coupling reaction to favor the formation of the desired monoazo intermediate.

-

Continue stirring for several hours at a low temperature to ensure the reaction goes to completion. The formation of the colored product indicates the progress of the coupling reaction.

-

Part B: Synthesis of the Disazo Intermediate

-

Diazotization of the Monoazo Intermediate:

-

The monoazo intermediate from Part A is subjected to a second diazotization reaction.

-

Cool the reaction mixture containing the monoazo intermediate to 0-5 °C.

-

Slowly add a concentrated solution of sodium nitrite (approximately 1.05 molar equivalents) followed by the slow addition of cold hydrochloric acid (approximately 2.5 molar equivalents), maintaining the temperature below 5 °C.

-

-

Azo Coupling with 5-Aminonaphthalene-2-sulfonic Acid:

-

In a separate vessel, prepare a solution of one molar equivalent of 5-Aminonaphthalene-2-sulfonic acid as described in Part A, step 2.

-

Slowly add the cold diazonium salt solution of the monoazo intermediate to this solution with vigorous stirring, maintaining a low temperature.

-

Control the pH to be slightly acidic to neutral for this coupling step.

-

Allow the reaction to proceed for several hours with continuous stirring.

-

Part C: Synthesis of this compound (Trisazo Dye)

-

Diazotization of the Disazo Intermediate:

-

The disazo intermediate from Part B is diazotized following the same procedure as in Part B, step 1, using stoichiometric amounts of sodium nitrite and hydrochloric acid at 0-5 °C.

-

-

Final Azo Coupling with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic Acid:

-

In a separate vessel, dissolve one molar equivalent of 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in an alkaline solution (e.g., sodium hydroxide or sodium carbonate).

-

Cool the solution to 5-10 °C.

-

Slowly add the cold diazonium salt solution of the disazo intermediate to the alkaline solution of the coupling component with vigorous stirring.

-

The final coupling reaction is carried out under alkaline conditions to facilitate the reaction with the phenolic coupling component.[2][3]

-

After the addition is complete, continue stirring for several hours to ensure the completion of the reaction.

-

Purification and Isolation

-

The final dye is typically isolated from the reaction mixture by "salting out." This involves the addition of a significant amount of a salt, such as sodium chloride, which reduces the solubility of the dye and causes it to precipitate.

-

The precipitated dye is then collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities.

-

The purified dye is then dried. The final product is a dark blue powder.

Quantitative Data

Precise quantitative data for the industrial synthesis of this compound is often proprietary. However, based on general principles of azo dye synthesis and analogous processes described in patent literature, the following table provides representative parameters.

| Parameter | Value/Range | Notes |

| Reactant Molar Ratios | ||

| 3-Aminobenzenesulfonic acid | 1.0 | Starting material |

| 5-Aminonaphthalene-2-sulfonic acid | 2.0 | Used in two coupling steps |

| 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | 1.0 | Final coupling component |

| Sodium Nitrite (per diazotization) | 1.0 - 1.1 equivalents | A slight excess is often used to ensure complete diazotization. |

| Hydrochloric Acid (per diazotization) | 2.0 - 3.0 equivalents | Provides the acidic medium and reacts with sodium nitrite. |

| Reaction Conditions | ||

| Diazotization Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. |

| Azo Coupling Temperature (Steps 1 & 2) | 5 - 15 °C | Low temperature is maintained to control the reaction rate. |

| Final Azo Coupling Temperature | 10 - 20 °C | Can be slightly higher but should be controlled. |

| Azo Coupling pH (Steps 1 & 2) | 4.0 - 7.0 (Acidic to Neutral) | Optimal for coupling with amino-naphthalene sulfonic acids. |

| Final Azo Coupling pH | > 8.0 (Alkaline) | Necessary for coupling with the phenolic compound. |

| Yield and Purity | ||

| Theoretical Yield | Varies based on scale | |

| Typical Industrial Yield | 70 - 90% | Dependent on process optimization and purity of starting materials. |

| Purity of Commercial Product | > 90% |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a classic example of the industrial production of a complex azo dye. The process relies on a sequence of well-established chemical reactions, namely diazotization and azo coupling. Success in manufacturing this dye with high yield and purity hinges on the careful control of key parameters, including temperature, pH, and stoichiometry at each stage of the synthesis. This guide provides a foundational understanding of the synthetic route and experimental considerations for researchers and professionals working with this class of compounds. Further optimization and adaptation of these protocols may be necessary to meet specific application requirements.

References

Solubility of C.I. Direct Blue 75 in water and organic solvents

An In-depth Technical Guide on the Solubility of C.I. Direct Blue 75

This compound: An Overview

C.I. Name: Direct Blue 75 C.I. Number: 34220 CAS Number: 6428-60-0 Chemical Class: Trisazo Synonyms: Direct Blue 2GL, Direct Fast Blue 2GL[1]

Solubility Profile of this compound

This compound is consistently reported to be soluble in water.[1][2][3] In contrast, it is described as insoluble in other organic solvents.[1] This solubility characteristic is typical for direct dyes, which are designed to be applied to cellulosic fibers from an aqueous bath.[4][5] The presence of multiple sulfonic acid groups in its molecular structure contributes to its high water solubility.

While precise quantitative solubility values for this compound are not specified in the available literature, the following tables provide qualitative information for this dye and quantitative data for other direct blue dyes to serve as a reference.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Soluble |

| Organic Solvents | Insoluble |

Table 2: Quantitative Solubility of Other C.I. Direct Blue Dyes in Water

| C.I. Name (Synonym) | C.I. Number | CAS Number | Solubility in Water |

| Direct Blue 1 (Chicago Sky Blue 6B) | 24410 | 2610-05-1 | 40 mg/mL |

| 50 g/L (at 80 °C) | |||

| 10 mg/mL | |||

| Soluble to 100 mM | |||

| Direct Blue 2 | 22590 | 2429-73-4 | 35 g/L (at 85 °C)[6] |

| Direct Blue 15 | 24400 | 2429-74-5 | 10-50 mg/mL (at 68 °C)[7] |

| Direct Blue 86 | 74180 | 1330-38-7 | 40 g/L (at 60 °C), 80 g/L (at 97 °C) |

Table 3: Quantitative Solubility of C.I. Direct Blue 1 in Organic Solvents

| C.I. Name (Synonym) | Solvent | Solubility |

| Direct Blue 1 (Chicago Sky Blue 6B) | Methyl Cellosolve | 10 mg/mL |

| Ethanol | 0.6 mg/mL |

Experimental Protocol for Determining Dye Solubility

The following is a generalized experimental protocol for the determination of the solubility of a dye such as this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a given solvent (e.g., water, ethanol) at a specific temperature.

Materials and Equipment:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)

-

Analytical balance

-

Volumetric flasks

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars

-

Constant temperature water bath or incubator

-

Centrifuge and centrifuge tubes

-

Spectrophotometer and cuvettes

-

Syringe filters (0.45 µm or smaller)

-

Pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a flask. The amount of dye added should be more than what is expected to dissolve to ensure a saturated solution with visible solid dye remaining.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed in the constant temperature bath for a few hours to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette. To ensure no solid particles are transferred, it is advisable to use a syringe filter attached to the pipette or to centrifuge the sample and then take the supernatant.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of a spectrophotometric calibration curve.

-

Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of these standard solutions to construct a calibration curve (absorbance vs. concentration).

-

Using the calibration curve, determine the concentration of the diluted supernatant.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at that specific temperature.

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle dye powders in a well-ventilated area or a fume hood to avoid inhalation.

-

Consult the Material Safety Data Sheet (MSDS) for this compound for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining dye solubility.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Blue 75 Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. afirm-group.com [afirm-group.com]

- 5. Direct Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Direct Blue 15 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of Direct Blue 75: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data and absorption characteristics of the triazo dye, Direct Blue 75 (C.I. 34220). Due to the limited availability of a complete public dataset for Direct Blue 75, this document presents available data for structurally similar direct dyes to provide a comparative spectroscopic context. Furthermore, it outlines a detailed experimental protocol for obtaining the UV-Visible absorption spectrum and determining the molar extinction coefficient of such dyes.

Spectroscopic Data of Direct Blue Dyes

The following table summarizes the available spectroscopic data for Direct Blue 75 and a selection of structurally related direct blue dyes. This comparative data is essential for understanding the general spectral properties of this class of compounds.

| Dye Name | C.I. Number | Chemical Class | Maximum Absorption (λmax) | Solvent/Conditions |

| Direct Blue 75 | 34220 | Triazo | Not specified in literature | - |

| Direct Blue 15 | 24400 | Disazo | 602 nm | Water |

| Direct Blue 71 | 34140 | Polyazo | 587 nm | Aqueous solution |

| "Drect Blue" | Not specified | Not specified | 573 nm | Varied pH (2, 7, 10) |

| Direct Blue 1 | 24410 | Disazo | 620 nm | Aqueous solution (monomeric form) |

Note: The λmax for "Drect Blue" is from a study where the exact dye name might be a typographical error but provides a reference within the expected spectral range for direct blue dyes.

UV-Visible Absorption Spectrum

Experimental Protocols

The following protocols describe the standardized methods for determining the UV-Visible absorption spectrum and molar extinction coefficient of a direct dye like Direct Blue 75.

Determination of UV-Visible Absorption Spectrum

This protocol outlines the steps to obtain the absorption spectrum of a dye solution.

Materials:

-

Direct Blue 75 dye powder

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks (e.g., 100 mL, 10 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of Direct Blue 75 powder (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., 100 mL) in a volumetric flask to create a stock solution. Ensure the dye is completely dissolved.

-

Preparation of a Working Solution: Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0). For example, dilute 1 mL of the stock solution to 10 mL in a volumetric flask.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solution. This will serve as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 300-800 nm).

-

Sample Measurement: Empty the blank cuvette, rinse it with a small amount of the working dye solution, and then fill it with the working solution. Place the cuvette in the spectrophotometer.

-

Data Acquisition: Scan the sample across the same wavelength range used for the blank. The resulting plot of absorbance versus wavelength is the absorption spectrum of the dye.

-

Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength.

Procedure:

-

Prepare a Series of Dilutions: From the stock solution of known concentration, prepare a series of dilutions of the dye in the same solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the λmax.

-

Measure Absorbance: Following the same procedure as above (steps 4-6 for each dilution), measure the absorbance of each dilution at the predetermined λmax.

-

Plot a Calibration Curve: Create a plot of absorbance (y-axis) versus concentration (x-axis) in molarity (mol/L).

-

Calculate the Molar Extinction Coefficient: According to the Beer-Lambert law (A = εbc), the slope of the linear regression of the calibration curve is equal to the molar extinction coefficient (ε) when the path length (b) is 1 cm. The units for ε are typically L mol⁻¹ cm⁻¹.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining the absorption spectrum of a dye sample using a UV-Vis spectrophotometer.

C.I. Direct Blue 75: A Technical Overview of a Trisazo Dye

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

C.I. Direct Blue 75 is a trisazo dye, a class of synthetic organic colorants characterized by the presence of three azo groups (-N=N-). As a direct dye, it is designed for dyeing cellulosic fibers such as cotton, paper, and leather directly, without the need for a mordant. Its molecular complexity and properties make it a subject of interest for various industrial and scientific applications. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed look at its synthesis and application, and a discussion of its toxicological profile based on the general understanding of trisazo dyes.

Chemical and Physical Properties

This compound is a dark blue powder that is soluble in water.[1][2] It belongs to the trisazo chemical class and is identified by the Colour Index (C.I.) number 34220 and CAS number 6428-60-0.[1][2] The key identification and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| C.I. Number | 34220 | [1][2] |

| CAS Number | 6428-60-0 | [1][2] |

| Chemical Class | Trisazo | [1][2] |

| Molecular Formula | C42H25N7Na4O13S4 | [1] |

| Molecular Weight | 1055.91 g/mol | [1] |

| Physical Appearance | Dark blue powder | [1][2] |

| Hue | Dull Blue | [2] |

| Solubility | Soluble in water, insoluble in other organic solvents. | [1] |

Spectral and Fastness Properties

| Fastness Property | Rating (ISO) | Rating (AATCC) | Reference |

| Light Fastness | 4-5 | 4 | [1] |

| Washing (Soaping) Fastness - Fading | 2-3 | 2 | [1] |

| Washing (Soaping) Fastness - Staining | 3 | 3 | [1] |

| Acid Resistance | 4 | 4 | [1] |

| Alkali Resistance | 5 | 4-5 | [1] |

| Water Fastness - Fading | - | - | [1] |

| Water Fastness - Staining | 3 | 3 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step diazotization and coupling process. A detailed, step-by-step experimental protocol for the industrial synthesis of this specific dye is not publicly available. However, the general manufacturing process can be outlined based on the known chemistry of trisazo dyes.[1][3]

Starting Materials:

-

3-Aminobenzenesulfonic acid

-

5-Aminonaphthalene-2-sulfonic acid

-

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

-

Sodium nitrite

-

Hydrochloric acid

-

Sodium carbonate

-

Sodium hydroxide

General Procedure:

-

First Diazotization and Coupling: 3-Aminobenzenesulfonic acid is diazotized using sodium nitrite and hydrochloric acid at a low temperature (0-5 °C). The resulting diazonium salt is then coupled with 5-aminonaphthalene-2-sulfonic acid under controlled pH conditions.

-

Second Diazotization and Coupling: The product from the first coupling, which is a monoazo compound, is then diazotized again. This second diazonium salt is subsequently coupled with another molecule of 5-aminonaphthalene-2-sulfonic acid to form a disazo intermediate.

-

Third Diazotization and Final Coupling: The disazo intermediate is diazotized for a third time. The resulting trisazo diazonium salt is finally coupled with 4-hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid in an alkaline medium to yield the final product, this compound.[1]

-

Isolation and Purification: The dye is then isolated from the reaction mixture, typically by salting out, followed by filtration, washing, and drying.

Application of this compound in Dyeing Cellulosic Fibers

Direct dyes are applied to cellulosic fibers from an aqueous solution, often with the addition of an electrolyte like sodium chloride or sodium sulfate to enhance dye uptake.[4]

Materials and Equipment:

-

This compound

-

Cellulosic fabric (e.g., cotton)

-

Sodium chloride (NaCl) or Sodium sulfate (Na2SO4)

-

Soda ash (Sodium carbonate, Na2CO3) (optional, for pH adjustment)

-

Wetting agent

-

Laboratory dyeing machine or beaker with a heating and stirring mechanism

-

Water bath

Procedure:

-

Preparation of the Dyebath: A dyebath is prepared with a specific liquor ratio (the ratio of the weight of the goods to be dyed to the volume of the dyebath). The required amount of this compound is dissolved in hot water to form a stock solution, which is then added to the dyebath. A wetting agent is also added to ensure uniform wetting of the fabric.

-

Dyeing Process: The cellulosic fabric is introduced into the dyebath at a moderate temperature (e.g., 40-50 °C). The temperature is gradually raised to near boiling (90-95 °C) over a period of 30-45 minutes.[4]

-

Addition of Electrolyte: The electrolyte (sodium chloride or sodium sulfate) is added in portions during the dyeing process. The addition of salt reduces the negative charge on the surface of the cellulosic fibers, thereby promoting the exhaustion of the anionic dye onto the fabric.[4]

-

Dyeing and Rinsing: The dyeing is continued at the high temperature for 45-60 minutes to allow for dye penetration and fixation. After dyeing, the fabric is rinsed thoroughly with cold water to remove any unfixed dye.

-

After-treatment (Optional): To improve the wet fastness properties of the dyed fabric, an after-treatment with a cationic dye-fixing agent can be applied.

Visualization of Key Processes

Synthesis Workflow of this compound

Caption: Synthesis pathway of this compound.

General Dyeing Process Workflow

References

C.I. Direct Blue 75: A Technical Health and Safety Profile for Research and Development

Introduction

C.I. Direct Blue 75, identified by CAS Number 6428-60-0 and C.I. Number 34220, is a trisazo direct dye.[1][2] Primarily utilized as a dyeing agent for cotton fabrics, its application extends to various research and development contexts.[3][4] This technical guide provides a comprehensive overview of the health and safety information for this compound, addressing the needs of researchers, scientists, and drug development professionals. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from structurally similar direct dyes to provide a thorough assessment of potential hazards. All data for related compounds are clearly indicated.

Physicochemical Information

| Property | Value | Reference |

| CAS Number | 6428-60-0 | [1][2][5] |

| C.I. Number | 34220 | [1][2][5] |

| Molecular Formula | C42H25N7Na4O13S4 | [1][2] |

| Molecular Weight | 1055.91 g/mol | [1][2] |

| Appearance | Dark blue powder | [5] |

| Solubility | Soluble in water; Insoluble in organic solvents. | [2] |

| Chemical Class | Trisazo Dye | [1][5] |

Toxicological Data

Acute Toxicity (Data for related compounds)

| Endpoint | Species | Route | Value | Compound | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | Indigo Blue | [6] |

| LC50 | Rat | Inhalation | 5.3 mg/L/4h | Indigo Blue | [6] |

| LD50 | Rabbit | Dermal | > 2000 mg/kg | Indigo Blue | [6] |

Irritation and Sensitization (Qualitative data for a related compound)

| Endpoint | Result | Compound | Reference |

| Skin Irritation | Not considered an irritant in animal models. | C.I. Direct Blue 71 | [7] |

| Eye Irritation | Not considered an irritant, may cause transient discomfort. | C.I. Direct Blue 71 | [7] |

| Skin Sensitization | Some disperse dyes are known skin sensitizers. | General Disperse Dyes | [8] |

Carcinogenicity and Mutagenicity

Many direct dyes, particularly those based on benzidine and its congeners, are of significant toxicological concern due to their potential to be metabolized to carcinogenic aromatic amines.

| Endpoint | Result | Compound | Reference |

| Carcinogenicity | Possibly carcinogenic to humans (Group 2B). | C.I. Direct Blue 218 | [9] |

| Carcinogenicity | Sufficient evidence of carcinogenicity in experimental animals. | C.I. Direct Blue 15 | [10][11] |

| Mutagenicity | May cause irreversible, non-lethal mutagenic effects. | C.I. Direct Blue 71 | [7] |

| Mutagenicity | Many benzidine-based dyes are mutagenic in the Ames test. | Benzidine-based dyes | [12] |

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not consistently available. However, based on the data for related azo dyes, the following hazards should be considered.

Potential Hazard Statements:

-

H350: May cause cancer.

-

H341: Suspected of causing genetic defects.

-

H317: May cause an allergic skin reaction.

-

H411: Toxic to aquatic life with long-lasting effects.

Potential GHS Pictograms:

-

Health Hazard: For carcinogenicity, mutagenicity, and respiratory sensitization.

-

Exclamation Mark: For skin irritation/sensitization.

-

Environment: For aquatic toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. The following are generalized descriptions of standard methodologies used for assessing the key toxicological endpoints for dyes.

Acute Oral Toxicity (LD50)

-

Method: Typically follows OECD Test Guideline 401, 420, 423, or 425. A group of laboratory rats is administered a single oral dose of the test substance.[13][14]

-

Procedure: The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the animal population.[13][14]

Skin Irritation/Corrosion

-

Method: Based on OECD Test Guideline 404. The test substance is applied to the shaved skin of a rabbit for a defined period.

-

Procedure: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of the reactions is scored to determine the irritation potential. In vitro methods using reconstructed human epidermis are now more common.[15]

Eye Irritation/Serious Eye Damage

-

Method: Follows OECD Test Guideline 405 (Draize test). The substance is instilled into the conjunctival sac of one eye of a rabbit.[5][16]

-

Procedure: The eye is examined for effects on the cornea, iris, and conjunctiva at specific time points. Scores are assigned to the observed effects to classify the irritation potential.[5][16]

Skin Sensitization

-

Method: The Local Lymph Node Assay (LLNA) (OECD Test Guideline 429) is a common method. The test substance is applied to the ears of mice.

-

Procedure: Proliferation of lymphocytes in the draining auricular lymph nodes is measured to determine the sensitizing potential of the substance.

Ecological Information

Data on the ecotoxicity of this compound is scarce. The following table provides data for a related direct dye. Azo dyes are generally of concern for their persistence and potential to form toxic degradation products in the environment.

Aquatic Toxicity (Data for a related compound)

| Endpoint | Species | Value | Compound | Reference |

| IC50 (72h) | Pseudokirchneriella subcapitata (Green Algae) | 15.99 mg/L | C.I. Direct Blue 15 | [3] |

| LC50 (48h) | Ceriodaphnia dubia (Water Flea) | 450 mg/L | C.I. Direct Blue 15 | [3] |

Handling, Storage, and First Aid

Handling:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, well-ventilated place.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin with soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Diagrams

Caption: Health and Safety Workflow for Handling this compound.

Caption: General Experimental Toxicology Workflow for Dyes.

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. ovid.com [ovid.com]

- 9. CI Direct Blue 218 - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. CI DIRECT BLUE 15 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. environmentaljournal.org [environmentaljournal.org]

- 13. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dtsc.ca.gov [dtsc.ca.gov]

- 15. criver.com [criver.com]

- 16. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

In-Depth Technical Guide to C.I. Direct Yellow 8 (C.I. 13920)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the classification, characteristics, and applications of the synthetic dye C.I. Direct Yellow 8 (Colour Index Number 13920). It is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a textile dye, a biological stain, or a reference compound. This document details the dye's chemical and physical properties, provides an overview of its synthesis, outlines a general protocol for its application in dyeing, and discusses its safety and handling. While primarily used in the textile and paper industries, its properties as a direct dye also lend it to limited use in biological staining. There is currently no significant evidence to suggest its direct application in drug development or its involvement in specific signaling pathways.

Classification and Identification

C.I. Direct Yellow 8 is a synthetic dye belonging to the single azo and benzothiazole chemical classes.[1] It is a water-soluble anionic dye, a characteristic that allows it to be applied directly to cellulosic fibers such as cotton.

| Identifier | Value |

| Colour Index Name | C.I. Direct Yellow 8 |

| Colour Index Number | 13920 |

| CAS Number | 10130-29-7[1][2][3] |

| Synonyms | Direct Yellow 5G, Direct Brilliant Yellow 5G, Acid Yellow 186, Coomassie Yellow 6G[1][2] |

| Chemical Class | Single Azo, Benzothiazole[1] |

| Molecular Formula | C₂₄H₁₉N₄NaO₅S₂[1][3] |

| Molecular Weight | 530.55 g/mol [1][2][3] |

Physicochemical Characteristics

C.I. Direct Yellow 8 is a yellow powder that is soluble in water.[1][2] Its solubility in water is a key characteristic for its application as a direct dye.

| Property | Value/Description |

| Physical Appearance | Yellow powder[2] |

| Solubility | Soluble in water; slightly soluble in alcohol.[1] |

| Absorption Maximum (λmax) | Not definitively reported in the searched literature. |

| Melting Point | Not definitively reported in the searched literature. |

Synthesis

The synthesis of C.I. Direct Yellow 8 is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.[1]

Step 1: Diazotization of 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid

The synthesis starts with the diazotization of the aromatic amine, 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid. This reaction is typically carried out in an acidic medium at low temperatures with the addition of sodium nitrite to form the corresponding diazonium salt.

Step 2: Azo Coupling

The resulting diazonium salt is then coupled with 3-Oxo-N-phenylbutanamide (acetoacetanilide).[1] This electrophilic aromatic substitution reaction forms the stable azo compound, C.I. Direct Yellow 8.

Experimental Protocol: Synthesis (General Procedure)

I. Diazotization:

-

Dissolve 2-(4-Aminophenyl)-6-methylbenzo[d]thiazole-7-sulfonic acid in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C and stirring continuously.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

II. Azo Coupling:

-

In a separate vessel, dissolve 3-Oxo-N-phenylbutanamide in an aqueous alkaline solution (e.g., sodium hydroxide solution).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling agent with vigorous stirring.

-

Maintain the temperature below 10 °C and a slightly alkaline pH during the addition.

-

A yellow precipitate of C.I. Direct Yellow 8 will form.

-

Continue stirring for a period to ensure the completion of the coupling reaction.

-

The dye can then be isolated by filtration, washed with water, and dried.

Applications

The primary application of C.I. Direct Yellow 8 is in the dyeing of cellulosic fibers such as cotton and viscose.[1] It can also be used for dyeing wool, silk, and paper.[1] Additionally, it finds use as a biological stain in laboratory settings.

Experimental Protocol: Dyeing of Cotton (General Procedure)

This protocol provides a general method for dyeing cotton fabric with C.I. Direct Yellow 8. The exact concentrations and conditions may need to be optimized based on the desired shade and the specific equipment used.

-

Preparation of the Dyebath:

-

Calculate the required amount of C.I. Direct Yellow 8 based on the weight of the fabric (e.g., 1% on weight of fabric).

-

Make a paste of the dye with a small amount of cold water.

-

Add boiling water to the paste to dissolve the dye completely.

-

Add a wetting agent and a sequestering agent to the dyebath.

-

Add a calculated amount of an electrolyte, such as sodium chloride or sodium sulfate (e.g., 10-20 g/L), to aid in the exhaustion of the dye.

-

Adjust the liquor ratio (the ratio of the volume of the dyebath to the weight of the fabric) as required (e.g., 20:1).

-

-

Dyeing Process:

-

Introduce the wetted cotton fabric into the dyebath at a low temperature (e.g., 40 °C).

-

Gradually raise the temperature of the dyebath to near boiling (e.g., 95 °C) over a period of 30-45 minutes.

-

Maintain this temperature for 45-60 minutes, ensuring the fabric is agitated for even dyeing.

-

Allow the dyebath to cool down gradually.

-

-

After-treatment:

-

Remove the dyed fabric from the dyebath and rinse it thoroughly with cold water to remove any unfixed dye.

-

A soaping treatment can be performed by washing the fabric in a hot solution of a non-ionic detergent to improve fastness properties.

-

Rinse the fabric again and dry.

-

Safety and Toxicology

A comprehensive safety data sheet (SDS) for C.I. Direct Yellow 8 (under the synonym Direct Pure Yellow 5G) indicates that the substance should be handled with care.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are recommended.[4] Avoid creating dust and ensure adequate ventilation during handling.[4] In case of contact with eyes or skin, rinse immediately with plenty of water.[4]

| Toxicological Data | Value |

| Acute Oral Toxicity (LD50) | Not definitively reported in the searched literature. |

| Skin Irritation | May cause irritation upon prolonged or repeated contact. |

| Eye Irritation | May cause irritation. |

| Carcinogenicity | Not classified as a carcinogen by major regulatory agencies based on the available search results. |

Relevance in Drug Development and Signaling Pathways

Based on a thorough review of the available scientific literature, there is no significant evidence to suggest that C.I. Direct Yellow 8 is currently used in drug development or has known specific interactions with biological signaling pathways. Its primary applications remain in the industrial dyeing and laboratory staining sectors. The structural motifs present in the molecule (benzothiazole and azo linkage) are found in various biologically active compounds, but this specific dye has not been identified as a lead compound in pharmaceutical research.

Conclusion

C.I. Direct Yellow 8 is a well-established direct dye with a primary role in the coloration of cellulosic materials. Its chemical properties, particularly its water solubility and anionic nature, dictate its application and performance. While it serves a purpose as a biological stain, its utility in the fields of drug development and the study of signaling pathways appears to be negligible based on current knowledge. This guide provides a foundational understanding of this compound for scientific and research professionals. Further research would be beneficial to establish a more complete profile of its physicochemical and toxicological properties.

References

C.I. Direct Blue 75: A Technical Review of Existing Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Direct Blue 75 is a trisazo direct dye primarily utilized in the textile, paper, and leather industries for its dyeing properties. Despite its established industrial applications, a comprehensive review of publicly accessible scientific literature reveals a significant scarcity of in-depth technical data. For an audience of researchers, scientists, and drug development professionals, the available information is largely limited to basic chemical identification and general physical properties. There is a notable absence of detailed experimental protocols, extensive quantitative data on its biological and environmental interactions, and studies elucidating its potential roles in biological pathways. This guide summarizes the current state of knowledge on this compound and highlights the existing gaps in the scientific literature.

Chemical and Physical Properties

This compound is identified by the Colour Index number 34220 and the CAS Registry Number 6428-60-0.[1][2] As a member of the trisazo class of dyes, its molecular structure contains three azo (-N=N-) groups, which are responsible for its color.[1][3]

Table 1: Chemical Identification of this compound

| Property | Value |

| C.I. Name | Direct Blue 75 |

| C.I. Number | 34220 |

| CAS Number | 6428-60-0 |

| Chemical Class | Trisazo |

| Molecular Formula | C₄₂H₂₅N₇Na₄O₁₃S₄ |

| Molecular Weight | 1055.91 g/mol [1] |

The dye is described as a dark blue powder that is soluble in water, a characteristic property of direct dyes which allows them to be applied to cellulosic fibers like cotton in a neutral or slightly alkaline dyebath.[1][4]

Table 2: Reported Fastness Properties of this compound

| Property | ISO Standard Rating | AATCC Standard Rating |

| Light Fastness | 4-5 | 4 |

| Soaping (Fading) | 2-3 | 2 |

| Soaping (Stain) | 3 | 3 |

| Water (Fading) | 4 | 3-4 |

| Water (Stain) | 5 | 4-5 |

| Acid Resistance | 4-5 | 4 |

| Alkali Resistance | 4 | 3-4 |

(Data sourced from World Dye Variety)[1]

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step process of diazotization and coupling reactions. The general manufacturing method is described as follows:

-

First Diazotization and Coupling: 3-Aminobenzenesulfonic acid is diazotized and then coupled with 5-Aminonaphthalene-2-sulfonic acid.

-

Second Diazotization and Coupling: The resulting product from the first step is then diazotized and coupled again with 5-Aminonaphthalene-2-sulfonic acid.

-

Third Diazotization and Coupling: The product from the second step undergoes a final diazotization and is then coupled with 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid under alkaline conditions to yield the final this compound dye.[1]

This synthetic pathway is characteristic of the production of polyazo dyes, where aromatic amines and coupling components are sequentially reacted to build the complex chromophore.

Industrial Applications

The primary application of this compound is as a direct dye for cellulosic and proteinaceous materials. Its main uses include:

-

Textile Dyeing: It is used for dyeing cotton fabrics.[5] Direct dyes are valued for their straightforward application process, which does not require a mordant.[4]

-

Paper Coloring: It is also employed in the paper industry to impart a blue color to paper products.

-

Leather Dyeing: The dye is used in the finishing of leather goods.[2]

Gaps in the Scientific Literature

A thorough review of scientific databases and literature reveals a significant lack of research focused specifically on this compound. This presents a considerable challenge for a detailed technical assessment relevant to researchers and drug development professionals. The key areas with insufficient information are:

-

Quantitative Data: Beyond the basic fastness properties listed by suppliers, there is a lack of quantitative data regarding its dyeing efficiency under different conditions (e.g., temperature, pH, salt concentration), its binding affinities to different substrates, or its spectral properties in various solvents.

-

Toxicology and Ecotoxicity: There are no specific toxicological studies for this compound found in the public domain. Azo dyes as a class are known to have the potential to break down into aromatic amines, some of which are carcinogenic.[6] However, without specific studies on this compound, its toxicological profile remains unknown.

-

Biodegradation and Environmental Fate: While there is extensive research on the degradation of other direct blue dyes, particularly in the context of wastewater treatment, similar studies for this compound are not available. The biodegradation pathway, the nature of its degradation products, and its overall environmental persistence have not been documented.

-

Biological Interactions and Signaling Pathways: There is no available research that investigates the interaction of this compound with biological systems at a molecular level. Consequently, no information exists on its potential to modulate signaling pathways or other cellular processes, which would be of interest to drug development professionals.

Mandatory Visualizations: Limitations

The request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) cannot be fulfilled due to the lack of underlying data in the scientific literature for this compound. The creation of such diagrams requires detailed knowledge of processes, interactions, and experimental procedures that have not been published for this specific dye.

For illustrative purposes, a generalized workflow for the synthesis of a trisazo dye is presented below. However, it is important to note that this is a conceptual representation and not based on a detailed experimental protocol for this compound.

Caption: Conceptual workflow for the synthesis of a trisazo dye.

Conclusion

This compound is a commercially available trisazo dye with well-defined applications in the dyeing industry. However, from the perspective of the scientific and research community, it remains a data-poor substance. The lack of published research on its detailed chemical, biological, and environmental properties makes it difficult to conduct a thorough technical review that would meet the needs of researchers, scientists, and drug development professionals. Future research is needed to characterize its toxicological profile, environmental fate, and potential for biological interactions to provide a more complete understanding of this compound beyond its industrial use as a colorant.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Blue 75 Dyes Manufacturers in Mumbai Gujarat India [colorantsgroup.com]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Dyes [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for C.I. Direct Blue 75 in Cellulose Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Blue 75, a trisazo direct dye, is a valuable tool for the staining and visualization of cellulosic materials in a research setting. Its high affinity for cellulose fibers is primarily governed by non-covalent interactions, including hydrogen bonding and van der Waals forces. The linear and planar structure of the Direct Blue 75 molecule facilitates its parallel alignment with cellulose polymers. This document provides a comprehensive protocol for the application of this compound as a staining agent for cellulose fibers, suitable for microscopic analysis and qualitative assessment.